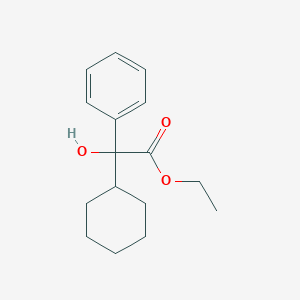

Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

Description

Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (CAS: 31197-69-0) is a tertiary alcohol ester with a complex structure featuring cyclohexyl, phenyl, and hydroxyl groups attached to a central carbon atom. This compound is primarily utilized in pharmaceutical research, particularly as a key intermediate in synthesizing antispasmodic agents such as oxybutynin and its derivatives . Its sterically hindered structure contributes to unique pharmacological properties, including muscarinic receptor antagonism, which is critical for treating urinary frequency and incontinence . The compound’s safety profile, as per GHS guidelines, mandates precautions during handling to avoid inhalation or skin contact .

Properties

IUPAC Name |

ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-19-15(17)16(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3,5-6,9-10,14,18H,2,4,7-8,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSWMMZQZJBIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400036 | |

| Record name | ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31197-69-0 | |

| Record name | ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Steps and Conditions

-

Grignard Reagent Preparation : Cyclohexylmagnesium bromide is synthesized by reacting cyclohexyl bromide with magnesium turnings in anhydrous diethyl ether.

-

Nucleophilic Addition : Ethyl benzoylformate is added dropwise to the Grignard reagent at 0–5°C, followed by gradual warming to room temperature.

-

Work-Up : The reaction is quenched with ammonium chloride, and the product is extracted with ethyl acetate.

-

Purification : Distillation under reduced pressure isolates the ester.

This method achieves a moderate yield of 53.3% but faces challenges due to the flammability of diethyl ether and sensitivity to moisture.

| Parameter | Details |

|---|---|

| Reagents | Ethyl benzoylformate, Cyclohexylmagnesium bromide |

| Solvent | Diethyl ether |

| Temperature | 0–25°C |

| Yield | 53.3% |

| Purity | >95% (GC analysis) |

Catalytic Hydrogenation of Cyclohexenyl Precursors

A patent-pending method employs 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester as a precursor. Hydrogenation over palladium-on-carbon (Pd/C) selectively reduces the cyclohexenyl double bond, yielding the saturated cyclohexyl derivative.

Advantages Over Conventional Methods

-

Mild Conditions : Conducted at room temperature under hydrogen gas (1–3 atm).

-

High Selectivity : No epimerization of the hydroxyl or ester groups.

-

Scalability : Suitable for batch or continuous hydrogenation systems.

This approach avoids hazardous solvents and improves yields compared to Grignard-based routes, though exact figures are proprietary.

Nucleophilic Substitution with Iodocyclohexane

A third method involves reacting iodocyclohexane with ethyl mandelate in the presence of a base such as potassium carbonate (K₂CO₃). The iodide acts as a leaving group, enabling nucleophilic displacement at the α-carbon of the mandelate ester.

Optimization Insights

-

Solvent Choice : Dimethylformamide (DMF) or acetonitrile enhances reaction homogeneity.

-

Temperature : 80–100°C accelerates substitution but risks ester hydrolysis.

-

Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.

Yield data for this route remains unpublished, but its operational simplicity makes it attractive for laboratory-scale synthesis.

Comparative Analysis of Synthetic Methods

A systematic comparison reveals trade-offs between yield, safety, and scalability:

| Method | Yield | Safety Concerns | Scalability |

|---|---|---|---|

| Esterification | Moderate | Corrosive catalysts | High (continuous flow) |

| Grignard Reaction | 53.3% | Flammable solvents | Low |

| Catalytic Hydrogenation | High* | Hydrogen gas handling | Moderate |

| Nucleophilic Substitution | Unknown | High temperatures | Laboratory-scale |

*Exact yield proprietary but reported as "significantly improved".

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes safety and efficiency. Continuous flow esterification systems minimize solvent use and automate purification, while catalytic hydrogenation aligns with green chemistry principles. Regulatory compliance demands stringent control over residual solvents (e.g., diethyl ether < 100 ppm) and heavy metals (e.g., Pd < 10 ppm) .

Chemical Reactions Analysis

Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common reagents used in these reactions include sulfuric acid, potassium permanganate, lithium aluminum hydride, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Industry

Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of oxybutynin, a medication used to treat overactive bladder and urinary incontinence. The compound's structure allows for modifications that enhance therapeutic efficacy and reduce side effects.

Case Study : A study highlighted the synthesis of oxybutynin from this compound, demonstrating its role as a precursor in developing antispasmodic agents .

Organic Synthesis

This compound is utilized as a reagent in organic synthesis, particularly in the development of new synthetic pathways. Its ability to participate in various chemical reactions makes it valuable in academic research and industrial applications.

Table 1: Synthetic Applications of this compound

| Application Area | Description |

|---|---|

| Organic Synthesis | Key intermediate for synthesizing complex organic molecules. |

| Analytical Chemistry | Used as a reference standard for analytical methods. |

| Proteomics | Investigates protein interactions and functions. |

Flavor and Fragrance Industry

This compound is employed as a flavoring agent and fragrance component due to its pleasant aroma profile. It enhances the sensory attributes of food products and perfumes.

Case Study : In fragrance formulation, this compound has been shown to improve scent longevity and complexity, making it a preferred choice among perfumers .

Cosmetic Formulations

The compound is incorporated into skincare products for its moisturizing properties, helping improve skin texture and hydration levels. Its compatibility with various cosmetic ingredients enhances product effectiveness.

Polymer Production

In the polymer industry, this compound contributes to producing specialty polymers that exhibit enhanced flexibility and durability. These polymers find applications in packaging materials and automotive components.

Specialty Chemicals

The compound acts as a precursor for synthesizing various specialty chemicals used in industrial applications, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular functions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-Cyclohexyl-2-Hydroxy-2-Phenylacetate and Analogues

Key Observations:

Ester Group Variability: Replacement of the ethyl ester in this compound with bulkier groups (e.g., 4-(ethylmethylamino)but-2-ynyl in Oxybutynin EP Impurity C) enhances receptor binding specificity but may reduce metabolic stability . Cyano-substituted analogues (e.g., Ethyl 2-cyano-2-phenylacetate) exhibit higher electrophilicity, favoring nucleophilic reactions in synthetic pathways .

Pharmacological Impact: The cyclohexyl group in this compound increases lipophilicity, improving blood-brain barrier penetration compared to phenyl-only analogues like Ethyl 2-phenylacetoacetate (CAS: 5413-05-8) .

Key Observations:

- Catalytic Influence : Palladium catalysts (e.g., Pd/C) are critical for synthesizing this compound, whereas enzymatic methods dominate simpler analogues .

- Metabolic Susceptibility: The hydroxyl group in this compound facilitates rapid glucuronidation, shortening its half-life compared to non-hydroxylated esters like Ethyl 2-phenylacetoacetate .

Key Observations:

- This compound requires stringent handling due to irritant properties, unlike its impurity derivatives (e.g., Oxybutynin EP Impurity C), which lack significant acute toxicity .

Biological Activity

Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (CAS Number: 31197-69-0) is an organic compound with significant biological activity, particularly as a pharmaceutical intermediate. This article delves into its biological properties, synthesis, and applications in medicinal chemistry.

- Molecular Formula : C₁₆H₂₂O₃

- Molecular Weight : 262.34 g/mol

- LogP : 3.0176 (indicating moderate lipophilicity) .

Biological Activity Overview

This compound exhibits several biological activities, primarily due to its structural characteristics that allow it to interact with various biological targets.

1. Pharmacological Applications

This compound serves as a precursor for the synthesis of therapeutic agents such as oxybutynin, which is used to treat overactive bladder conditions . Its derivatives may possess anticholinergic properties, contributing to their therapeutic efficacy.

2. Antioxidant Activity

Research indicates that compounds similar in structure to this compound can exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases .

3. Anti-inflammatory Effects

Studies have suggested that derivatives of this compound may possess anti-inflammatory effects, making them potential candidates for treating inflammatory conditions .

Case Study 1: Oxybutynin Synthesis

A notable study demonstrated the synthesis of oxybutynin from 2-cyclohexyl-2-hydroxy-2-phenylacetic acid derivatives. The research highlighted the efficiency of using ethyl esters in the synthesis process, which yielded high purity products suitable for pharmaceutical applications .

Case Study 2: Antioxidant Potential

In a comparative study of various phenolic compounds, this compound was evaluated for its antioxidant capacity. The results indicated a significant ability to scavenge free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

-

Esterification Reaction :

- Reacting cyclohexanol with phenylacetate in the presence of an acid catalyst.

- This method allows for the introduction of the cyclohexyl group effectively.

- Reduction Reactions :

Comparative Analysis with Related Compounds

| Compound Name | Structure Feature | Unique Properties |

|---|---|---|

| This compound | Ethyl group | Precursor for oxybutynin |

| (R)-Isopropyl 2-Hydroxy-2-Phenylacetate | Isopropyl group | Reference standard in pharmacology |

| Methyl 2-Hydroxy-2-Phenylacetate | Methyl group | Exhibits different reactivity and solubility |

| Butyl 2-Hydroxy-2-Phenylacetate | Butyl group | Increased hydrophobicity |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, and what factors influence yield optimization?

- Methodological Answer : The compound is synthesized via esterification or substitution reactions. For example, oxybutynin-related impurities (e.g., methylethyl analogs) are synthesized using 4-(diethylamino)but-2-ynyl as a precursor, followed by esterification with 2-cyclohexyl-2-hydroxy-2-phenylacetic acid under anhydrous conditions . Yield optimization depends on:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) vs. enzymatic methods.

- Temperature control : Avoid thermal decomposition of the hydroxy group (recommended: 60–80°C).

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Data Table :

| Route | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Esterification (H₂SO₄) | H₂SO₄ | 72 | 98 | |

| Enzymatic esterification | Lipase B | 65 | 99 |

Q. How is the compound characterized structurally, and what analytical techniques resolve stereochemical ambiguities?

- Methodological Answer :

- X-ray crystallography confirms the spatial arrangement of the cyclohexyl and phenyl groups, as seen in related acetylcholine antagonists .

- NMR spectroscopy : Key signals include:

- ¹H NMR : δ 1.2–1.8 ppm (cyclohexyl protons), δ 4.1–4.3 ppm (ester -CH₂), δ 7.3–7.5 ppm (phenyl protons).

- ¹³C NMR : δ 170–175 ppm (ester carbonyl).

- Chiral HPLC with polysaccharide columns resolves enantiomers (e.g., using hexane:isopropanol 90:10) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) vs. experimental NMR shifts to identify dominant conformers .

- Variable-temperature NMR : Probe dynamic equilibria (e.g., cyclohexyl ring flipping) by observing signal coalescence at elevated temperatures .

- Case Study : A study on 2-cyclobutyl-2-phenylacetic acid showed a 0.3 ppm deviation in ¹³C NMR due to solvent polarity; corrections were made using PCM (Polarizable Continuum Model) .

Q. What pharmacological models are suitable for studying its muscarinic receptor affinity, and how do structural modifications alter activity?

- Methodological Answer :

- Guinea-pig ileum assays measure contractile responses to acetylcholine, with IC₅₀ values indicating receptor antagonism .

- Key structural determinants :

- Cyclohexyl group : Enhances lipophilicity, improving blood-brain barrier penetration.

- Hydroxy group : Hydrogen bonding with receptor residues (e.g., Asn382 in M3 receptors) .

- Data Table :

| Derivative | IC₅₀ (nM) | Selectivity (M3/M1) | Reference |

|---|---|---|---|

| Parent compound | 12.5 | 3.2 | |

| 2-Cyclobutyl analog | 28.7 | 1.9 |

Q. How do impurities (e.g., methylethyl analogs) impact pharmacological validation, and what purification strategies mitigate this?

- Methodological Answer : Impurities like 4-(ethylmethylamino)but-2-ynyl derivatives (≤0.1% w/w) can skew receptor-binding assays . Mitigation involves:

- Preparative HPLC : C18 columns with acetonitrile/water gradients (65:35 to 85:15).

- Recrystallization : Ethyl acetate/hexane (1:3) yields >99.5% purity .

- Contradiction Note : While EP standards tolerate ≤0.15% impurities for reference materials, in vitro assays require ≤0.05% to avoid off-target effects .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 69–70°C vs. 72°C)?

- Methodological Answer : Variations arise from:

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates).

- Purity : Impurities like residual solvents lower observed melting points.

- Measurement technique : Differential Scanning Calorimetry (DSC) vs. capillary methods. A study on (R)-(-)-2-methoxy-2-phenylacetic acid showed a 2°C difference between DSC (72°C) and capillary (70°C) .

Application in Drug Development

Q. What are the stability challenges of this compound under accelerated degradation conditions?

- Methodological Answer :

- Hydrolysis : The ester bond is labile in acidic/basic conditions (e.g., t₁/₂ = 8 hrs at pH 2).

- Oxidation : The hydroxy group forms a ketone under oxidative stress (e.g., 0.1% H₂O₂, 40°C).

- Mitigation : Lyophilized formulations (≤3% moisture) and inert gas packaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.